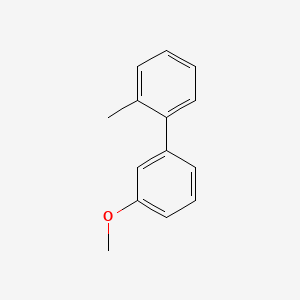![molecular formula C8H8F2O B12843295 (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One is a bicyclic compound characterized by its unique structure and fluorine substitutions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the bicyclic core through intramolecular cyclization reactions.
Fluorination: Introduction of fluorine atoms at specific positions using selective fluorination reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or organometallic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
科学研究应用
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One: shares structural similarities with other bicyclic compounds, such as:
Uniqueness: The unique fluorine substitutions at specific positions in (1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One confer distinct chemical and physical properties
属性
分子式 |
C8H8F2O |
|---|---|
分子量 |
158.14 g/mol |
IUPAC 名称 |
(1R,2S,4R,5S)-2,4-difluorobicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C8H8F2O/c9-6-4-1-2-5(3-4)7(10)8(6)11/h1-2,4-7H,3H2/t4-,5+,6-,7+ |
InChI 键 |
URKUMNXMBBVBBO-UMRXKNAASA-N |
手性 SMILES |
C1[C@@H]2C=C[C@H]1[C@H](C(=O)[C@H]2F)F |
规范 SMILES |
C1C2C=CC1C(C(=O)C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



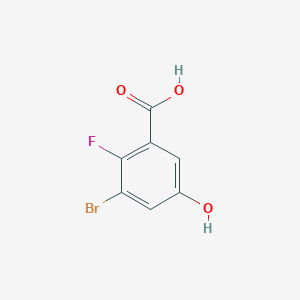
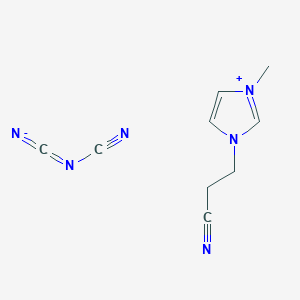
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
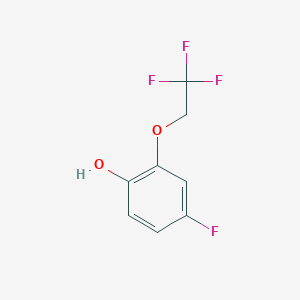


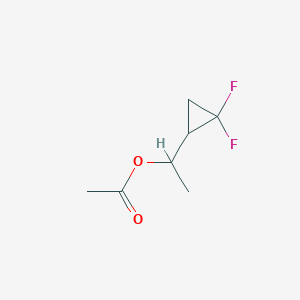
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
